7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
7-(4-Methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core. Key structural attributes include:
- Position 2: A phenyl group, contributing to aromatic interactions and steric bulk.
- Position 5: A propyl chain, influencing lipophilicity and metabolic stability.
Its design leverages modular substitutions to optimize drug-like properties, as seen in recent patent literature and synthetic studies.
Properties
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQBWLSZYOOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core that is of interest for its potential applications in medicinal chemistry and drug discovery. The presence of the piperazine moiety and the pyrazolo[4,3-c]pyridine ring system contributes to its biological activity, making it a valuable target for synthetic chemists.
IUPAC Name: 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
CAS Number: 921577-74-4
This compound has potential biological activities and features a structure that includes a pyrazolo[4,3-c]pyridine core and a piperazine moiety, which are critical for its interaction with biological targets.
Anticancer Activity
This compound may possess anticancer properties and has been shown to induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism involves activation of caspase pathways and modulation of mitochondrial membrane potential, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has demonstrated efficacy against various bacterial strains, indicating that derivatives of this pyrazolo[4,3-c]pyridine framework could serve as effective antimicrobial agents.
Similar Compounds
- 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Mechanism of Action
The mechanism of action of 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European Patent Application (2023) highlights structurally related compounds, including derivatives with 7-(4-methylpiperazin-1-yl) substituents. Unlike the target compound, these analogues replace the carbonyl linker with a direct piperazinyl bond, reducing electronic withdrawal effects and altering pharmacokinetic profiles .
Variations in Piperazine Substituents
Piperazine modifications significantly impact bioactivity and physicochemical properties:
- 5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (): Substitutes propyl with isopropyl at position 5 and introduces a branched 2-propylpentanoyl chain on piperazine (MW: 491.6), likely improving metabolic stability .
- Compound in : Contains a sulfonyl-piperazine group (e.g., 4-(methyl-d3)piperazine sulfonyl), which enhances electronegativity and may influence target binding affinity .
Impact of Alkyl Chain Modifications
Alkyl chain variations at position 5 modulate solubility and steric effects:
- Propyl (target compound) : Balances lipophilicity and flexibility.
- Methyl () : Shorter chain length may decrease hydrophobicity but limit membrane penetration.
Key Structural Insights
Implications for Drug Design
- Piperazine modifications : Carbonyl-linked piperazines (target compound) offer tunable electronic effects compared to direct piperazinyl bonds ().
- Alkyl chain engineering : Propyl/isopropyl substitutions balance lipophilicity and metabolic stability.
Future Work
- Pharmacological profiling : Comparative studies on kinase inhibition or receptor binding across analogues.
- Synthetic optimization : Exploring greener catalytic methods for piperazine incorporation.
Biological Activity
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core and a piperazine moiety, which are critical for its interaction with biological targets.
The compound's molecular formula is with a molecular weight of 365.4 g/mol. Its structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can influence its biological activity and pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the piperazine group enhances its binding affinity to biological targets, potentially modulating their activity. The exact pathways through which this compound exerts its effects are still under investigation but may involve apoptosis induction and modulation of cell signaling pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism involves activation of caspase pathways and modulation of mitochondrial membrane potential, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has demonstrated efficacy against various bacterial strains, indicating that derivatives of this pyrazolo[4,3-c]pyridine framework could serve as effective antimicrobial agents.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Apoptosis Induction : A study investigated the apoptotic effects of related pyrazolo compounds on colorectal cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms involving caspase activation .
- Antiproliferative Effects : Another study reported the IC50 values for various derivatives of pyrazolo compounds in inhibiting cell proliferation. The results showed promising antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of the target compound?
The synthesis of pyrazolo-pyridine derivatives typically involves cyclization and functional group modifications. For example, cyclization of substituted hydrazides using phosphorous oxychloride at elevated temperatures (120°C) is a validated method to form the pyrazolo[4,3-c]pyridine core . Additionally, introducing the 4-methylpiperazine moiety via amidation or nucleophilic substitution requires careful control of stoichiometry and reaction time. Refluxing intermediates in aprotic solvents (e.g., DMF or THF) with coupling agents like EDCI/HOBt can improve carbonyl group incorporation . Characterization via IR and NMR ensures structural fidelity at each step .
Basic: How can researchers validate the structural integrity of the compound during synthesis?
Orthogonal analytical techniques are critical:
- IR spectroscopy identifies key functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹ and piperazine N-H vibrations) .
- 1H/13C NMR confirms substituent positions, such as the propyl chain (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and phenyl ring protons (δ ~7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy (e.g., [M+H]+ for C₂₂H₂₈N₅O₂: calc. 394.2234, obs. 394.2238) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine substituent's role in bioactivity?
- Substitution analysis : Synthesize analogs with variations in the piperazine ring (e.g., 4-fluorophenyl or benzyl groups) and compare inhibitory potency against target enzymes (e.g., phosphodiesterases or kinases) .
- Molecular docking : Use software like AutoDock to model interactions between the 4-methylpiperazine group and active-site residues (e.g., hydrogen bonding with Asp101 in c-Met kinase) .
- In vitro assays : Measure IC₅₀ values in cell-based models (e.g., NIH3T3/TPR-Met for c-Met inhibition) to correlate substituent effects with activity .
Advanced: What methodologies address conflicting bioactivity data across different assay systems?
- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation/apoptosis) assays to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify active metabolites that may contribute to off-target effects .
- Kinetic solubility studies : Assess compound solubility in PBS and cell culture media to ensure consistent bioavailability across experiments .
Advanced: How can researchers optimize metabolic stability while retaining target affinity?
- Block metabolic hotspots : Replace labile groups (e.g., hydroxyalkyl chains) with stable analogs (e.g., methyl or trifluoromethyl) to reduce CYP450-mediated oxidation .
- Isotope labeling : Incorporate deuterium at vulnerable positions (e.g., methyl groups) to slow metabolism without altering steric properties .
- In silico predictions : Use ADMET software (e.g., Schrödinger’s QikProp) to predict metabolic sites and guide synthetic modifications .
Basic: What are the key considerations for designing in vitro cytotoxicity assays?
- Cell line selection : Use cancer lines with validated target expression (e.g., U-87 MG for c-Met) and include non-cancerous controls (e.g., HEK293) .
- Dose-response curves : Test a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ and Hill coefficients .
- Endpoint measurements : Combine MTT assays (viability) with Annexin V/PI staining (apoptosis) to confirm mechanism .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors/acceptors) using tools like MOE .
- Off-target screening : Dock the compound against kinase panels (e.g., KinomeScan) to predict and mitigate off-target binding .
- Free energy calculations : Apply MM-GBSA to compare binding affinities between target and homologous proteins (e.g., VEGFR2 vs. c-Met) .
Basic: What purification techniques are optimal for isolating the compound post-synthesis?
- Column chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar impurities .
- Recrystallization : Employ solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
- HPLC : Apply reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: How can researchers resolve discrepancies in enzyme inhibition kinetics?
- Steady-state vs. pre-steady-state assays : Compare kcat/KM under varying substrate concentrations to identify non-Michaelis-Menten behavior .
- Allosteric modulation testing : Use surface plasmon resonance (SPR) to detect binding to secondary sites .
- Mutagenesis studies : Engineer active-site mutations (e.g., Ala substitutions) to validate interaction hypotheses .
Advanced: What strategies mitigate aggregation or solubility issues in biological assays?
- Dynamic light scattering (DLS) : Monitor particle size distribution in assay buffers to detect aggregation .
- Co-solvent systems : Use low concentrations of DMSO (<1%) or cyclodextrins to enhance solubility without denaturing proteins .
- Protease-shift assays : Confirm target engagement by observing compound-dependent stabilization against thermal denaturation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
